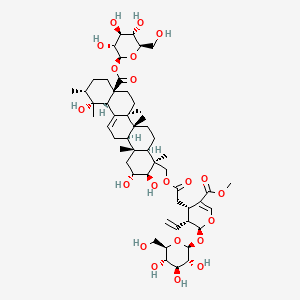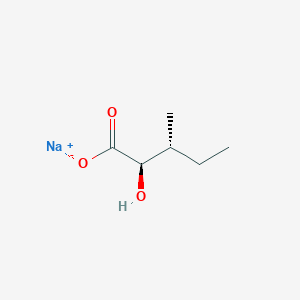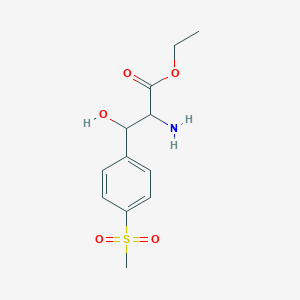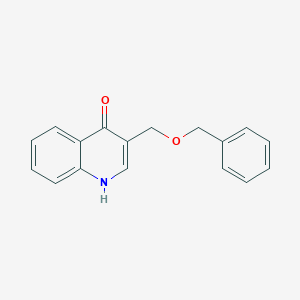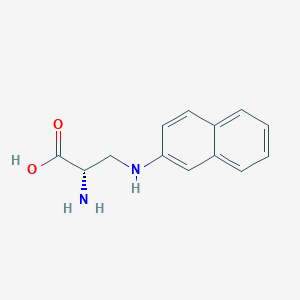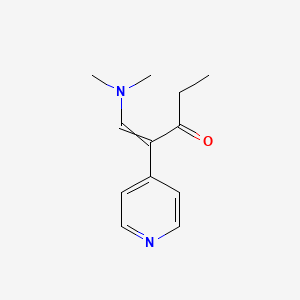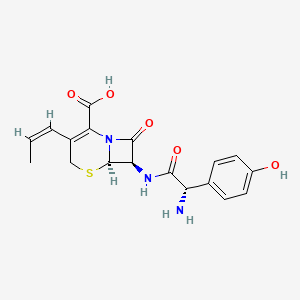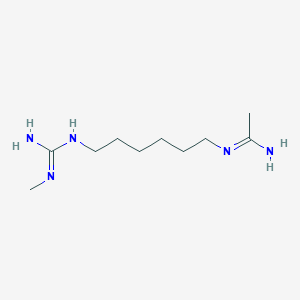
Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride
説明
Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride, also known as Polyhexamethylene biguanide hydrochloride (PHMB), is a broad-spectrum antibiotic1. It is used as an antimicrobial pesticide, designed to destroy or suppress the growth of harmful microorganisms such as bacteria, viruses, or fungi on inanimate objects and surfaces2.
Synthesis Analysis
The synthesis details of this compound are not readily available in the search results. However, it’s worth noting that the compound was first registered in 19822.Molecular Structure Analysis
The molecular formula of the compound is (C8H17N5)n.xHCl1. The exact structure might vary depending on the degree of polymerization (n) and the amount of hydrochloride (x).
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it’s known that PHMB is used as an antimicrobial agent2.Physical And Chemical Properties Analysis
The compound is soluble in water4. The exact boiling point, melting point, and other physical and chemical properties are not specified in the search results.科学的研究の応用
Purification of Xanthan Gum : PHMBH+Cl− reacts with acidic polysaccharides to form insoluble salts, which has been used in the purification of xanthan gum from fermentation broths. This method allows for the recovery of xanthan in purified form (Kennedy et al., 1981).
Biomedical Applications : Poly(iminocarbonates) based on diphenols like hydroquinone or Bisphenol A have been synthesized and show potential as biomaterials. These materials degrade under physiological conditions and have been used for controlled drug release, showing no inflammatory response after implantation in animals (Kohn & Langer, 1986).
Bone Biocompatibility : Poly(anhydride-co-imides) containing pyromellitylimidoalanine have been studied for applications involving bone. These compounds show non-cytotoxicity and preserve osteoblast phenotype, indicating their potential as biomaterials for orthopedic applications (Attawia et al., 1996).
In Vivo Degradation of Polymer Matrices : The in vivo degradation characteristics of poly(anhydride-imides) were investigated, revealing insights into the degradation mechanism and potential biomedical applications of these materials (Uhrich et al., 1998).
Synthesis of Soluble Polycarbonate Urethane Elastomers : These elastomers, synthesized from poly(1,6-hexanediol)carbonate diols, have shown potential in biomedical applications due to their mechanical properties and biocompatibility (Zhu et al., 2016).
Hydrolytic Stability of Polyurethane and Poly(urethane–urea) Elastomers : Studies on the hydrolytic stability of these elastomers indicate their suitability for medical applications, particularly due to their resistance to hydrolysis (Kozakiewicz et al., 2010).
Enzymatic Synthesis of Polymers : Controlled enzymatic synthesis of poly(hexamethylene carbonate) with potential applications in biodegradable materials has been reported (Jiang et al., 2007).
Safety And Hazards
PHMB is fatal if inhaled and can cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and may cause an allergic skin reaction5. It’s also harmful if swallowed and causes serious eye damage5. It’s suspected of causing cancer5.
将来の方向性
The future directions of this compound are not explicitly mentioned in the search results. However, given its antimicrobial properties, it could continue to be used in various applications where control of microbial growth is required2.
Please note that this analysis is based on the information available and may not cover all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature would be necessary.
特性
IUPAC Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGIGHPRUJPLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCCCNC(=NC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide | |
CAS RN |
32289-58-0 | |
| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl), hydrochloride (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(iminoimidocarbonyliminoimidocarbonyliminohexamethylene),hydrochloride (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




